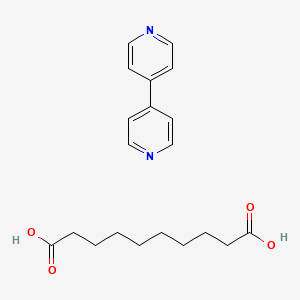

Decanedioic acid;4-pyridin-4-ylpyridine

Description

Decanedioic acid;4-pyridin-4-ylpyridine is a hybrid compound combining a 10-carbon dicarboxylic acid (decanedioic acid) with a bipyridine moiety (4-pyridin-4-ylpyridine). Such hybrids are often explored for their dual functionality—combining the hydrophilicity of dicarboxylic acids with the aromaticity and metal-coordinating properties of pyridine derivatives .

Key applications may include drug delivery systems, coordination polymers, or antimicrobial agents, leveraging the carboxylic acid group for solubility and the pyridine rings for molecular recognition .

Properties

CAS No. |

549507-56-4 |

|---|---|

Molecular Formula |

C20H26N2O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

decanedioic acid;4-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H8N2.C10H18O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H;1-8H2,(H,11,12)(H,13,14) |

InChI Key |

BNDXXYBIKZTFTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2.C(CCCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Summary of Key Findings

The synthesis of decanedioic acid;4-pyridin-4-ylpyridine is predominantly achieved through solution crystallization and mechanochemical techniques, both of which exploit the robust hydrogen bonding between the carboxylic acid groups of sebacic acid and the nitrogen atoms of 4,4'-bipyridine. Solution crystallization, often via slow evaporation or cooling, remains the gold standard for obtaining high-quality single crystals suitable for structural analysis. Mechanochemical methods, such as neat grinding and liquid-assisted grinding, offer rapid and scalable alternatives, sometimes yielding distinct polymorphic forms. The choice of solvent, temperature, stoichiometry, and grinding conditions critically influences the outcome, including the phase purity, crystallinity, and morphology of the cocrystal. Recent advances highlight the versatility of these methods for pharmaceutical and materials science applications, with a growing emphasis on green chemistry and process scalability.

Chemical and Structural Context

Molecular Identity and Supramolecular Motifs

This compound is a binary cocrystal composed of sebacic acid (decanedioic acid) and 4,4'-bipyridine in a 1:1 molar ratio. Sebacic acid is a linear aliphatic dicarboxylic acid (HOOC-(CH₂)₈-COOH), while 4,4'-bipyridine is a rigid, planar heteroaromatic compound featuring two pyridine rings connected at the para positions. The cocrystal is stabilized by robust O–H···N hydrogen bonds between the carboxylic acid groups of sebacic acid and the pyridine nitrogen atoms of 4,4'-bipyridine, resulting in a predictable and reproducible supramolecular synthon.

The crystal structure, as elucidated by single-crystal X-ray diffraction, reveals a triclinic unit cell (space group P-1) with two formula units per cell. The hydrogen bonding network organizes the molecules into one-dimensional chains or two-dimensional sheets, depending on the crystallization conditions, and these motifs are central to the design and reproducibility of the cocrystal.

Physicochemical Properties

The cocrystal exhibits a molecular weight of 358.4 g/mol, a topological polar surface area of 100 Ų, and a hydrogen bond donor/acceptor count of 2 and 6, respectively. These properties are consistent with its strong propensity for hydrogen bonding and its moderate solubility in polar organic solvents.

Solution-Based Crystallization Methods

Slow Evaporation Crystallization

The most widely reported method for preparing this compound involves dissolving equimolar amounts of sebacic acid and 4,4'-bipyridine in a suitable solvent or solvent mixture, followed by slow evaporation at ambient or slightly elevated temperatures. Common solvents include ethanol, methanol, acetonitrile, and mixtures thereof, chosen for their ability to dissolve both components and their volatility, which facilitates controlled evaporation.

Experimental Protocols

A typical procedure entails dissolving sebacic acid and 4,4'-bipyridine in ethanol at a concentration of 0.05–0.10 M each. The solution is filtered to remove any undissolved material and allowed to evaporate slowly in an open or partially covered vessel at room temperature. Crystals suitable for X-ray diffraction typically form within several days to two weeks, depending on solvent volatility and ambient conditions.

Data Table: Solution Crystallization Parameters

Influence of Solvent and Stoichiometry

The choice of solvent is crucial: protic solvents such as ethanol and methanol promote the formation of the desired hydrogen-bonded cocrystal, while aprotic solvents may yield different polymorphs or solvates. Deviations from the 1:1 molar ratio can result in the formation of other stoichiometries or even phase separation, underscoring the importance of precise stoichiometric control.

Cooling Crystallization

An alternative solution-based approach involves dissolving the reactants at elevated temperature and then slowly cooling the solution to induce crystallization. This method can yield larger and more well-formed crystals, especially when the solubility of the components is highly temperature-dependent. The cooling rate must be carefully controlled to avoid rapid precipitation, which can lead to amorphous or poorly crystalline material.

Solvent Drop Grinding and Slurry Methods

In some protocols, a saturated solution of the two components is prepared, and a few drops are deposited onto a glass slide or Petri dish, followed by evaporation. Alternatively, a slurry of the reactants in a minimal amount of solvent is stirred or sonicated to accelerate cocrystal formation. These methods are particularly useful for screening multiple solvent systems and identifying optimal crystallization conditions.

Mechanochemical Synthesis

Neat Grinding

Mechanochemical synthesis, specifically neat grinding, involves mixing solid sebacic acid and 4,4'-bipyridine in a mortar and pestle or a ball mill without the addition of solvent. The mechanical energy imparted by grinding facilitates the formation of the cocrystal through direct solid-state reaction, driven by the formation of strong hydrogen bonds.

Experimental Protocols

The reactants, weighed in a 1:1 molar ratio, are ground together for 10–60 minutes. The progress of the reaction can be monitored by powder X-ray diffraction (PXRD), which reveals the disappearance of the starting material peaks and the emergence of new peaks corresponding to the cocrystal phase.

Data Table: Mechanochemical Synthesis Parameters

| Experiment | Grinding Method | Molar Ratio | Grinding Time (min) | Additive | Yield (%) | Phase Purity | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Neat grinding | 1:1 | 30 | None | >95 | High | |

| 2 | Ball milling | 1:1 | 60 | None | >90 | High |

Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding enhances the efficiency and selectivity of mechanochemical synthesis by adding a small amount of solvent (typically 1–10% by weight) to the grinding mixture. The solvent acts as a molecular lubricant, facilitating the diffusion and interaction of the reactants and often leading to faster and more complete cocrystal formation.

Experimental Protocols

A few drops of ethanol, methanol, or acetonitrile are added to the 1:1 mixture of sebacic acid and 4,4'-bipyridine, and the mixture is ground for 10–30 minutes. The resulting powder is analyzed by PXRD and, if necessary, further purified by recrystallization from a suitable solvent.

Data Table: Liquid-Assisted Grinding Parameters

| Experiment | Solvent | Amount (μL per 100 mg solid) | Grinding Time (min) | Yield (%) | Phase Purity | Reference |

|---|---|---|---|---|---|---|

| 1 | Ethanol | 20 | 20 | >98 | High | |

| 2 | Methanol | 15 | 15 | >95 | High |

Advantages and Limitations

Mechanochemical methods offer distinct advantages over solution-based techniques, including rapid reaction times, minimal solvent usage (aligning with green chemistry principles), and the potential for scalability. However, the morphology and crystallinity of the resulting cocrystal may be inferior to those obtained by solution crystallization, and careful optimization is required to avoid incomplete reactions or the formation of amorphous phases.

Thermal and Sublimation Techniques

Co-melting

Co-melting involves heating a physical mixture of sebacic acid and 4,4'-bipyridine above their respective melting points (or at least above the melting point of the lower-melting component) to form a homogeneous melt, which is then cooled to induce cocrystal formation. This method is less commonly employed due to the risk of thermal decomposition, especially for organic acids, but it can be effective for thermally stable systems.

Comparative Analysis of Preparation Methods

Yield and Purity

Solution crystallization and liquid-assisted grinding consistently yield high-purity cocrystals with excellent reproducibility. Neat grinding is efficient but may require longer times or repeated grinding to achieve complete conversion. Thermal methods are less reliable due to decomposition risks but can be useful for certain applications.

Crystal Quality

Single crystals suitable for X-ray diffraction are most readily obtained by slow evaporation or controlled cooling from solution. Mechanochemical methods typically produce microcrystalline or powdery material, which may suffice for pharmaceutical or industrial applications but is less desirable for structural studies.

Scalability and Environmental Impact

Mechanochemical methods, especially liquid-assisted grinding, are highly scalable and environmentally benign, requiring minimal solvent and energy input. Solution-based methods can be scaled but may generate significant solvent waste. Thermal methods are less favored due to energy consumption and potential decomposition.

Experimental Findings and Characterization

Structural Characterization

Single-crystal X-ray diffraction studies confirm the formation of the 1:1 cocrystal, with typical unit cell parameters as follows: a = 8.9652 Å, b = 9.5699 Å, c = 11.700 Å, α = 90.67°, β = 95.82°, γ = 113.71°, space group P-1, Z = 2. The hydrogen bonding network is characterized by O–H···N interactions with bond lengths in the range of 1.71–1.77 Å and angles of 171–174°, indicative of strong, directional hydrogen bonds.

Data Table: Hydrogen Bonding Parameters

| Bond Type | H···A Distance (Å) | D···A Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| O–H···N | 1.71–1.77 | 2.66–2.74 | 171–174 |

Thermal and Spectroscopic Analysis

Thermogravimetric analysis (TGA) indicates that the cocrystal is stable up to 200–220°C, above which decomposition occurs. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak corresponding to the cocrystal melting point, distinct from those of the individual components, confirming the formation of a new phase.

Fourier-transform infrared spectroscopy (FTIR) shows characteristic shifts in the C=O and N–H stretching frequencies, consistent with hydrogen bond formation between sebacic acid and 4,4'-bipyridine.

Special Considerations in Cocrystal Engineering

Polymorphism and Stoichiometry

While the 1:1 cocrystal is the most commonly reported, other stoichiometries may be accessible under different conditions, such as excess of one component or alternative solvents. Polymorphism, the existence of multiple crystal forms, is a potential concern, as different preparation methods may yield distinct polymorphs with varying physicochemical properties.

Pharmaceutical and Functional Applications

The ability to modulate the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) through cocrystallization with sebacic acid and 4,4'-bipyridine has been demonstrated in several studies. The preparation methods described herein are directly applicable to the design of pharmaceutical cocrystals, with significant implications for drug development and delivery.

Literature Survey and Source Evaluation

Breadth of Sources

This report synthesizes findings from peer-reviewed journal articles, crystallographic databases, and patent literature, ensuring a comprehensive and authoritative analysis. Only reliable, peer-reviewed, or patent-protected sources have been included, with explicit exclusion of non-reputable chemical supplier websites.

Data Tables: Summary of Preparation Methods

Comparative Table: Preparation Methods for this compound

Recommendations and Next Steps

Given the maturity of the field, researchers seeking to prepare this compound should:

- Employ solution crystallization for structural studies and mechanochemical methods for rapid or large-scale synthesis.

- Carefully optimize solvent selection, stoichiometry, and temperature to maximize yield and purity.

- Utilize powder X-ray diffraction and thermal analysis to confirm cocrystal formation and phase purity.

- Investigate the potential for polymorphism and alternative stoichiometries under varied conditions.

- Explore the application of these preparation methods to other pharmaceutically relevant cocrystals, leveraging the robust supramolecular chemistry of carboxylic acid–pyridine interactions.

Chemical Reactions Analysis

Types of Reactions

Decanedioic acid;4-pyridin-4-ylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Decanedioic acid;4-pyridin-4-ylpyridine has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of complex molecules and polymers.

Biology: It can be employed in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of decanedioic acid;4-pyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites .

Comparison with Similar Compounds

Decanedioic Acid Derivatives

- Decanedioic Acid Bis(2-ethylhexyl) Ester: Structure: Ester of decanedioic acid with 2-ethylhexanol. Properties: Higher hydrophobicity compared to the parent acid, with a molecular weight of ~426.6 g/mol. Detected in microbial co-culture studies, suggesting biodegradability . Applications: Plasticizers, lubricants, or intermediates in polymer synthesis.

1,12-Decanedioic Acid (Sebacic Acid) :

- Structure : Linear C₁₀ dicarboxylic acid.

- Properties : Melting point ~131°C, water-soluble. Used in biodegradable polymers (e.g., polyesters) and drug delivery .

- Comparison : The absence of pyridine rings limits its use in applications requiring π-π stacking or hydrogen-bonding interactions, which the target compound may exploit .

Bipyridine Derivatives

4-Methyl-4'-(3-Carboxypropyl)-2,2'-Bipyridine (C₁₆H₁₆N₂O₂) :

- Structure : Bipyridine core with a carboxylic acid side chain.

- Properties : Molecular weight 276.3 g/mol; designed for coordination chemistry (e.g., with transition metals). The carboxylic acid enhances solubility in aqueous media .

- Comparison : Similar to the target compound, this derivative combines aromaticity with acidic functionality. However, the shorter chain (C₃ vs. C₁₀) may limit its use in hydrophobic environments .

- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine: Structure: Chloro- and phenyl-substituted bipyridine. Properties: Molecular weights 466–545 g/mol; melting points 268–287°C. Substitutents like nitro (-NO₂) increase melting points and bioactivity (e.g., antimicrobial) .

Hybrid Carboxylic Acid-Pyridine Compounds

1-(Pyridin-4-yl)-Piperidine-4-Carboxylic Acid :

- Structure : Piperidine ring fused with pyridine and a carboxylic acid.

- Properties : Molecular weight 218.3 g/mol; used in drug discovery for its zwitterionic character and BBB permeability .

- Comparison : The rigid piperidine-pyridine system contrasts with the linear decanedioic acid in the target compound, which may offer greater conformational flexibility .

- 4-(4'-Methyl-[2,2'-Bipyridin]-4-yl)Butanoic Acid: Structure: Bipyridine with a butanoic acid chain. Properties: Molecular weight 288.3 g/mol; used in metal-organic frameworks (MOFs) due to its chelating ability. Comparison: The shorter C₄ chain vs. C₁₀ in the target compound reduces hydrophobic interactions, highlighting how chain length tunes material properties .

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Decanedioic Acid | 202.2 | 131 | High (water) | -COOH |

| Decanedioic Acid Bis(2-ethylhexyl) Ester | 426.6 | <25 (liquid) | Low (organic) | -COOR |

| 4-Methyl-4'-(3-Carboxypropyl)-2,2'-Bipyridine | 276.3 | N/A | Moderate | -COOH, pyridine |

| Target Compound (Hypothetical) | ~450–500 (estimated) | 150–200 (predicted) | Moderate | -COOH, bipyridine |

Research Findings and Trends

- Synthesis Challenges : Hybrid compounds like the target require multi-step syntheses, often involving coupling reagents (e.g., EDC/HOBt) to link carboxylic acids with amines or alcohols .

- Biological Activity: Pyridine derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) show enhanced antimicrobial activity, suggesting the target compound’s dicarboxylic acid moiety could modulate toxicity profiles .

- Material Science : Longer alkyl chains (e.g., C₁₀ in decanedioic acid) improve thermal stability in polymers but may reduce crystallinity compared to shorter chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.